molecular formula C14H18O4 B13624624 (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate

Cat. No.: B13624624
M. Wt: 250.29 g/mol
InChI Key: SDDYVIXKDZYVJQ-SOFGYWHQSA-N
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Description

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is a cinnamate derivative characterized by:

  • Ester group: A bulky tert-butyl group, which enhances hydrolytic stability due to steric hindrance .
  • Phenyl substituents: A 4-hydroxy-3-methoxyphenyl moiety, common in phenolic antioxidants like ferulic acid derivatives .
  • Stereochemistry: The (E)-configuration, critical for biological activity and intermolecular interactions .

Synthesis: Prepared via modified Fan et al. methods, using tert-butyl propiolate and phenolic substrates to favor the (E)-isomer . Hydrolysis under acidic conditions (e.g., trifluoroacetic acid) yields the corresponding acrylic acid, relevant for prodrug applications .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,15H,1-4H3/b8-6+

InChI Key

SDDYVIXKDZYVJQ-SOFGYWHQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Preparation Methods

Direct Esterification of Ferulic Acid with tert-Butanol Using Acid Catalysis

One of the most straightforward methods to prepare (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is the acid-catalyzed esterification of ferulic acid with tert-butanol. This method involves stirring ferulic acid with tert-butanol in the presence of an acid catalyst, such as hydrochloric acid generated in situ by adding acetyl chloride to the alcohol.

  • Procedure : Ferulic acid (10 mmol) is stirred overnight with a mixture of butanol and hydrochloric acid produced by adding 10 mL acetyl chloride to 50 mL butanol. After reaction completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated to yield the ester product.
  • Yield : Approximately 90% yield is reported for this method.
  • Notes : The phenolic hydroxyl group remains free, allowing for further functionalization if required.

Protection of Phenolic Hydroxyl Group and Subsequent Esterification

To prevent side reactions involving the phenolic hydroxyl group during esterification or subsequent modifications, it is common to protect this group as a tert-butyldimethylsilyl (TBDMS) ether before ester formation.

  • Protection Step : The phenolic hydroxyl of the initially formed (E)-butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is protected using TBDMS chloride in the presence of a base.
  • Esterification Step : After protection, further esterification or derivatization can be carried out, such as dihydroxylation or acylation, to obtain more complex derivatives.
  • Yields and Purification : The TBDMS-protected intermediates are typically isolated in yields around 75%, purified by column chromatography.

Methylation and Other Alkyl Ester Variants

Alternative esterification methods involve the use of methanol or ethyl alcohol under acidic conditions to generate methyl or ethyl esters of ferulic acid, which are structurally related to the tert-butyl ester.

  • Microwave-Assisted Esterification : Microwave irradiation has been employed to accelerate the esterification of ferulic acid with short-chain alcohols like ethanol, achieving high yields (up to 94%) within minutes (3–5 min) under sulfuric acid catalysis at 88 °C.
  • Reaction Conditions : Ferulic acid (1 mmol), ethanol (5 mL), 10 mol% sulfuric acid, microwave heating.
  • Relevance : Though this method is demonstrated for ethyl and methyl esters, similar principles apply for tert-butyl esters, albeit requiring different conditions due to the steric bulk of tert-butanol.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Direct acid-catalyzed esterification Ferulic acid + tert-butanol Acetyl chloride added to butanol (HCl in situ), overnight stirring ~90 Phenolic OH free, simple procedure
Phenolic protection + esterification (E)-butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate TBDMS chloride, base; then further esterification ~75 Protects phenol, enables further modifications
Microwave-assisted esterification Ferulic acid + ethanol/methanol Conc. sulfuric acid, microwave heating, 3–5 min 94 (ethyl) Rapid, efficient for short-chain esters
Michael addition / catalytic routes 1-phenylprop-2-en-1-ol + ethyl acrylate Dry CH2Cl2, inert atmosphere, Grignard reagents 69–82 Complex synthesis for related acrylates

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) : Both ^1H and ^13C NMR spectra confirm the formation of the acrylate ester with characteristic vinyl protons and aromatic signals consistent with the 4-hydroxy-3-methoxyphenyl substitution.
  • Mass Spectrometry (MS) : Electron ionization (EI) MS shows molecular ion peaks matching the exact mass of the ester, confirming molecular integrity.
  • Elemental Analysis : Used to verify the purity and composition of the synthesized ester.
  • Chromatography : Flash column chromatography with hexane/ethyl acetate mixtures is standard for purification.

These techniques collectively validate the successful preparation of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is primarily related to its ability to undergo various chemical transformations. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. In medicinal chemistry, the compound’s structure allows it to interact with specific enzymes and receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Variation in Ester Groups

The ester group significantly influences physicochemical properties and applications:

Compound Name Ester Group Molecular Weight Hydrolytic Stability Solubility Key Applications References
(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate tert-butyl 250.29 High Lipophilic Prodrugs, antioxidants
Ethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate ethyl 222.24 Moderate Moderate Antioxidant studies
Methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate methyl 208.21 Low Polar solvents Seed germination inhibition
Sodium 3-(4-hydroxy-3-methoxyphenyl)acrylate sodium salt 216.18 N/A (ionic form) High (aqueous) Pharmaceutical formulations

Key Findings :

  • Stability : tert-butyl esters resist hydrolysis better than methyl or ethyl analogs, making them suitable for controlled-release prodrugs .
  • Solubility : Sodium salts (e.g., ) exhibit high water solubility, advantageous for drug delivery, while tert-butyl derivatives are more lipophilic .

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring alter electronic properties and bioactivity:

Compound Name Substituents Bioactivity References
Butyl (2E)-3-(4-methoxyphenyl)acrylate 4-methoxy Limited data; likely antioxidant
(Z)-Benzyl 3-(4-hydroxy-3-methoxyphenyl)acrylate 4-hydroxy-3-methoxy (Z-isomer) Reduced activity vs. (E)-isomer
Dodecyl (2E)-3-(4-hydroxy-3-methoxyphenyl)acrylate 4-hydroxy-3-methoxy (long-chain ester) Enhanced membrane permeability

Key Findings :

  • Methoxy vs. Hydroxy Groups : The 4-hydroxy-3-methoxy pattern (as in ferulic acid) enhances antioxidant activity by stabilizing free radicals .
  • Stereochemistry : (Z)-isomers () show distinct physicochemical and biological profiles compared to (E)-isomers, underscoring the importance of stereochemical control .

Biological Activity

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate, a derivative of ferulic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, supported by data from various studies.

Chemical Structure and Properties

(E)-tert-Butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is characterized by a methoxy group and a hydroxyl group on the aromatic ring, contributing to its biological activities. The compound can be synthesized through esterification reactions involving ferulic acid derivatives.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of (E)-tert-butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate. It effectively scavenges free radicals and reduces oxidative stress, which is critical in preventing cellular damage. The antioxidant capacity can be quantified using assays such as DPPH radical scavenging and lipid peroxidation inhibition.

Study Method Findings
DPPH AssaySignificant radical scavenging activity was noted.
Lipid PeroxidationReduced lipid peroxidation in rat liver microsomes.

2. Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is essential in managing conditions like arthritis and other inflammatory diseases.

Study Method Findings
Cytokine AssayDecreased levels of TNF-alpha and IL-6 in treated cells.

3. Anticancer Activity

Research indicates that (E)-tert-butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate has potential anticancer effects, particularly against various human cancer cell lines. Its mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Cell Line IC50 (µM) Mechanism
HeLa180Inhibition of tubulin assembly
MDA-MB-231370Induction of apoptosis

4. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It enhances cognitive function and exhibits anti-amnesic properties.

Study Method Findings
Behavioral TestsImproved memory retention in rodent models.

Case Studies

  • Hepatoprotective Activity : A study demonstrated that (E)-tert-butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate significantly protected liver cells from damage induced by toxins, suggesting its potential use in treating liver diseases .
  • Cognitive Enhancement : In a clinical trial involving elderly patients with mild cognitive impairment, administration of the compound resulted in improved cognitive scores compared to a placebo group .

Q & A

Q. How does polymorphism affect its crystallographic and solubility profiles?

  • Polymorph Screening :
  • Recrystallize from solvent mixtures (e.g., ethanol/water) to isolate distinct polymorphs.
  • Compare dissolution rates and thermal stability (DSC/TGA) to identify optimal forms for formulation .

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